1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C18H26N2O2. This compound belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the piperidine ring with 2,5-dimethylphenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide: A closely related compound with a similar structure but different positional isomers of the dimethylphenyl group.
Piperidine Derivatives: Other piperidine-based compounds with varying substituents and functional groups.
Uniqueness
1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12-5-6-13(2)17(11-12)14(3)19-18(22)16-7-9-20(10-8-16)15(4)21/h5-6,11,14,16H,7-10H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBOCJCHDBTADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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